1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one
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Overview
Description
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one is a complex organic compound with a unique structure that combines sulfonamide, phenoxy, and pyrazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one typically involves multi-step organic reactionsCommon reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various sulfonating agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert azo groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenoxy and sulfonamide groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like amines and thiols.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives .
Scientific Research Applications
1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. These interactions can trigger various cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
1-Phenyl-3-methyl-5-pyrazolone: Known for its antioxidant properties.
1-(3-Sulfo-4-phenoxyphenyl)-3-(stearoylamino)pyrazolin-5-one:
Uniqueness: 1-(3-Sulfo-4-phenoxy-phenyl)-3-octadecanamido-4-[(4-tolysulfonamido)-phenylazo]-5-pyrazoline-5-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C46H58N6O8S2 |
---|---|
Molecular Weight |
887.1 g/mol |
IUPAC Name |
5-[4-[[4-[(4-methylphenyl)sulfonylamino]phenyl]diazenyl]-3-(octadecanoylamino)-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid |
InChI |
InChI=1S/C46H58N6O8S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-43(53)47-45-44(49-48-36-26-28-37(29-27-36)51-61(55,56)40-31-24-35(2)25-32-40)46(54)52(50-45)38-30-33-41(42(34-38)62(57,58)59)60-39-21-18-17-19-22-39/h17-19,21-22,24-34,44,51H,3-16,20,23H2,1-2H3,(H,47,50,53)(H,57,58,59) |
InChI Key |
IDHHQYWZTKHXQT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1N=NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C)C4=CC(=C(C=C4)OC5=CC=CC=C5)S(=O)(=O)O |
Origin of Product |
United States |
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